molecular formula C14H19NO B261419 N-(cyclohexylmethyl)benzamide

N-(cyclohexylmethyl)benzamide

Cat. No. B261419
M. Wt: 217.31 g/mol
InChI Key: LGTPQVBRVVRWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohexylmethyl)benzamide, also known as CXM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its promising pharmacological properties. CXM is a white crystalline powder that is soluble in organic solvents and has a melting point of 96-99°C.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)benzamide is not fully understood. However, it has been shown to bind to the CB2 receptor, which is primarily expressed in immune cells. This binding results in the inhibition of pro-inflammatory cytokines, leading to a reduction in inflammation and pain. N-(cyclohexylmethyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)benzamide has been shown to have both biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(cyclohexylmethyl)benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(cyclohexylmethyl)benzamide has been shown to have a low toxicity profile, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(cyclohexylmethyl)benzamide is its low toxicity profile, making it a safe candidate for further study. N-(cyclohexylmethyl)benzamide is also relatively easy to synthesize, making it a cost-effective candidate for large-scale studies. However, one of the limitations of N-(cyclohexylmethyl)benzamide is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(cyclohexylmethyl)benzamide. One potential direction is to study the efficacy of N-(cyclohexylmethyl)benzamide as a therapeutic agent for various types of cancer. Another potential direction is to study the potential of N-(cyclohexylmethyl)benzamide as a therapeutic agent for chronic pain and inflammation. In addition, further studies are needed to fully understand the mechanism of action of N-(cyclohexylmethyl)benzamide and its potential side effects.
Conclusion:
In conclusion, N-(cyclohexylmethyl)benzamide is a promising compound that has shown potential as an anti-inflammatory, analgesic, and anti-cancer agent. Its low toxicity profile and ease of synthesis make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

N-(cyclohexylmethyl)benzamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory, analgesic, and anti-cancer agent. N-(cyclohexylmethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In addition, N-(cyclohexylmethyl)benzamide has been studied for its potential as a therapeutic agent for chronic pain and inflammation.

properties

Product Name

N-(cyclohexylmethyl)benzamide

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

N-(cyclohexylmethyl)benzamide

InChI

InChI=1S/C14H19NO/c16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,15,16)

InChI Key

LGTPQVBRVVRWDX-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CNC(=O)C2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Cyclohexylmethylamine (4.37 mL, 33.6 mmol) was added to a solution of benzoyl chloride (2.47 mL, 21 mmol) in THF (20 mL) at 0° C., and stirring continued 16 h. The mixture was filtered, diluted with water (10 mL) and extracted with EtOAc (3×10 mL). The combined organic layers were washed with brine (10 mL), dried (Na2SO4), and concentrated in vacuo. The product crystallised (2.1 g, 45%) 1H-NMR (300 MHz, CDCl3) δH 7.76 (1H, m, Ar); 7.29 (8H, m, Ar); 1.04 (2H, m, CH2); 1.14 (2H, m, CH2); 1.61 (7H, m, 3×CH2); 3.23 (2H, t, J=6.78 Hz, N—CH2); 6.15 (1H, s, NH); 7.37 (3H, m, ArH), 7.70 (2H, m, ArH); LCMS (ESI+) 218 [M+H]+.
Quantity
4.37 mL
Type
reactant
Reaction Step One
Quantity
2.47 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.